1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine
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Overview
Description
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine involves multiple steps, typically starting with the construction of the pyrimidine ring followed by the introduction of the cyclopropyl and phenyl groups. The pyrrolidine ring is then formed through cyclization reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine stands out due to its unique structural features and biological activities. Similar compounds include:
Pyrrolidin-2-one derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolizines: These compounds also exhibit significant bioactivity and are used in medicinal chemistry.
Properties
Molecular Formula |
C17H20N4 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H20N4/c18-14-8-9-21(11-14)16-10-15(12-4-2-1-3-5-12)19-17(20-16)13-6-7-13/h1-5,10,13-14H,6-9,11,18H2 |
InChI Key |
PZUJHMQUDLXNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCC(C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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